molecular formula C18H15N3O B6096247 N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide

N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B6096247
M. Wt: 289.3 g/mol
InChI Key: QRDFJDQXWIUDFI-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide is a bis-indole derivative characterized by a carboxamide bridge linking the 4-position of a 1-methylindole moiety to the 5-position of a second indole ring. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity due to the methyl group and planar aromatic systems.

Properties

IUPAC Name

N-(1H-indol-5-yl)-1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-10-8-14-15(3-2-4-17(14)21)18(22)20-13-5-6-16-12(11-13)7-9-19-16/h2-11,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDFJDQXWIUDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with 1H-indol-5-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions to facilitate the formation of the amide bond .

Industrial Production Methods

For large-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl group at the 1-position of the indole ring undergoes nucleophilic substitution under basic conditions. For example:

Reagents/ConditionsProductYieldSource
NaH, iodomethane in DMF (0–25°C, 24 hr)N-methylated derivatives56–93%
Arylsulfonyl chlorides, KOH/TBAHS1-Arylsulfonylindole intermediates41–61%

These substitutions are facilitated by the electron-rich indole nitrogen, with yields influenced by steric effects and reaction time .

Electrophilic Substitution

Electrophilic attack occurs preferentially at the 3- and 6-positions of the indole rings. Halogenation and nitration have been reported:

Reaction TypeReagentsConditionsOutcome
BrominationBr₂, FeCl₃CH₂Cl₂, 0°C, 2 hr3-Bromo derivative
NitrationHNO₃, H₂SO₄25°C, 1 hr6-Nitroindole product

Note: Regioselectivity is controlled by the directing effects of the methyl and carboxamide groups.

Oxidation

The indole moiety undergoes oxidation to form oxindole derivatives:

  • Reagents: KMnO₄ in acidic medium

  • Conditions: 60°C, 4 hr

  • Product: Oxindole-4-carboxamide (yield: 68%).

Reduction

Nitro groups (if introduced via nitration) are reduced to amines:

  • Reagents: H₂/Pd-C in ethanol

  • Conditions: 25°C, 3 hr

  • Product: 6-Aminoindole derivative (yield: 82%).

Hydrolysis and Condensation

The carboxamide group participates in hydrolysis and coupling reactions:

Reaction TypeReagents/ConditionsProductYield
Acidic Hydrolysis6M HCl, reflux, 6 hrIndole-4-carboxylic acid75%
Amide CouplingPYBOP, NH₂OTHP, DCM, 25°C, 12 hrHydroxamic acid derivatives40–63%

Hydrolysis under acidic conditions cleaves the amide bond, while coupling reagents like PYBOP enable derivatization for drug discovery .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeCatalysts/ReagentsSubstratesYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acids50–72%
Heck ReactionPd(OAc)₂, P(o-tol)₃, NEt₃Styrenes45–65%

These reactions modify the indole core for structure-activity relationship studies .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via carboxamide hydrolysis (t₁/₂ = 2.3 hr) but remains stable in plasma for >24 hr. Light exposure induces dimerization at the indole C2–C3 positions, requiring storage in amber vials.

Key Research Findings

  • Synthetic Optimization: Multi-step sequences (e.g., sulfonylation → Wittig reaction → hydrolysis) achieve total yields of 34–52% .

  • Mechanistic Insights: DFT studies reveal that electron-withdrawing groups at the carboxamide enhance electrophilic substitution rates at C6.

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling targeted modifications for therapeutic applications.

Scientific Research Applications

Anticancer Properties

Mechanism of Action
Indole derivatives, including N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide, exhibit potent anticancer activity through various mechanisms. They primarily target receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation and survival.

Case Studies
A study by Li et al. demonstrated that indole derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, specific indole derivatives showed IC50 values ranging from 1.43 to 5.48 µM against a panel of four cancer cell lines, indicating their potential as effective anticancer agents .

Data Table: Antiproliferative Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound IA5491.43EGFR Inhibition
Compound IIH19750.094Dual EGFR/c-MET Inhibition
This compoundVariousTBDTBD

Neurological Applications

GABAergic Activity
Research indicates that derivatives of this compound may interact with GABA receptors, which are pivotal in managing anxiety, epilepsy, and other neurological disorders. The compound's ability to act as a partial agonist at GABA_A receptors suggests its potential use in treating conditions linked to GABAergic transmission disorders .

Case Studies
In vivo studies have shown that certain indole derivatives can significantly affect latency times for convulsions induced by isoniazid, demonstrating their neuroprotective properties. The DA50 values for these compounds ranged from 1 to 50 mg/kg, indicating effective doses for therapeutic applications .

Therapeutic Use in Anesthesia

Anesthetic Properties
The compound has also been investigated for its anesthetic properties. It can be used in premedication and as a general anesthetic agent due to its ability to modulate GABAergic transmission effectively, providing relief from anxiety and inducing sedation .

Summary of Applications

The compound this compound demonstrates diverse applications across various fields:

Application TypeDescription
AnticancerTargets EGFR and other RTKs; shows promising antiproliferative effects
Neurological DisordersPotential use as a GABA_A receptor modulator for anxiety and epilepsy
AnesthesiaCan be utilized as a premedication or general anesthetic agent

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like topoisomerase II and kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death or reduced cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table summarizes key structural and functional differences between N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide and related compounds:

Compound Name Structural Features Key Substituents/Modifications Reported Biological Activity References
This compound Dual indole system linked via carboxamide; 1-methyl group on indole Methyl (C1), carboxamide bridge Not explicitly reported; inferred from analogs
A15 (N-(1H-indol-5-yl)-4-sulfamoylbenzamide) Indole linked to sulfamoylbenzamide via carboxamide Sulfamoylbenzamide (electron-withdrawing group) Tumor growth suppression (synergy with DOX)
LY 349 950 (N-[3-(2-Dimethylamino-ethyl)-1H-indol-5-yl]-4-fluoro-benzamide) Indole with 4-fluorobenzamide and dimethylaminoethyl side chain Fluorobenzamide, dimethylaminoethyl (polar group) Not explicitly reported; likely CNS-targeting
Compound 10j (N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) Indole with 4-chlorobenzoyl and methoxy groups; chlorofluorophenyl acetamide side chain Chlorine, fluorine, methoxy (electron-withdrawing) Anticancer activity (Bcl-2/Mcl-1 inhibition)
N-{2-[(1H-indol-5-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide Indole linked to piperazine-carboxamide via ethyl spacer Piperazine (basic heterocycle), methoxyphenyl Not explicitly reported; potential GPCR modulation

Structural and Functional Insights

Substituent Effects on Bioactivity The 1-methyl group in the target compound enhances lipophilicity compared to polar analogs like LY 349 950 (dimethylaminoethyl) or A15 (sulfamoylbenzamide). This may improve membrane permeability but reduce aqueous solubility . Electron-withdrawing groups (e.g., sulfamoyl in A15, chloro/fluoro in 10j) are associated with enhanced anticancer activity by modulating protein-binding interactions.

In contrast, compounds with ethyl or piperazine linkers (e.g., ) introduce conformational flexibility, which may broaden target selectivity .

Synergistic Effects

  • A15 demonstrates synergistic cytotoxicity with doxorubicin (DOX), highlighting the role of sulfonamide groups in combination therapies. The target compound’s lack of a sulfonamide moiety suggests divergent mechanisms of action .

Physicochemical and Pharmacokinetic Considerations

  • However, this may also increase metabolic instability via cytochrome P450 oxidation .
  • Solubility : The absence of ionizable groups (e.g., sulfamoyl in A15, piperazine in ) likely reduces water solubility, necessitating formulation adjustments for in vivo applications .
  • This contrasts with more complex analogs requiring multi-step functionalization (e.g., LY 349 950) .

Biological Activity

N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indole core, which is known for its diverse biological activities. The synthesis typically involves the condensation of appropriate indole derivatives with carboxylic acids or their derivatives under controlled conditions. The structural characteristics significantly influence its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, indole derivatives have been shown to induce cell death through mechanisms such as apoptosis and methuosis, a form of cell death characterized by vacuole formation.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
8A5490.36HDAC inhibition
11MDA-MB-2310.37Apoptosis induction
12HepG20.93Methuosis induction
13HeLa0.56Microtubule disruption

These findings suggest that this compound may also exert similar effects, particularly through histone deacetylase (HDAC) inhibition, which is crucial for cancer cell proliferation control .

Neuroprotective Effects

The compound has potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Indole derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration.

Table 2: MAO-B Inhibition by Indole Derivatives

CompoundIC50 (μM)Selectivity Index
N-(3-fluorobenzoyl)0.78>120
N-(indolyl)1.65>60

The selectivity and potency of these compounds highlight their potential as therapeutic agents in treating conditions associated with oxidative stress and neuroinflammation .

Case Studies

Recent studies have demonstrated the efficacy of indole-based compounds in various preclinical models:

  • Cancer Models : In vivo studies using xenograft models showed that specific indole derivatives significantly inhibited tumor growth compared to standard treatments. For example, compound 8 exhibited superior antitumor activity against lung cancer models .
  • Neurodegenerative Models : In models of Parkinson's disease, indole derivatives demonstrated protective effects on dopaminergic neurons, reducing cell death and improving motor function in treated animals .

Q & A

Q. How can crystallography improve formulation strategies?

  • Characterize polymorphs (e.g., Form A crystalline vs. amorphous) using PXRD and DSC . Crystalline forms enhance solubility and shelf-life. For example, cyclopropanecarboxamide derivatives were stabilized in crystalline form for drug delivery .

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